Introduction: The Significance of N,3-diphenyl-1,2,4-thiadiazol-5-amine
Introduction: The Significance of N,3-diphenyl-1,2,4-thiadiazol-5-amine
An In-Depth Technical Guide to the Spectroscopic Analysis of N,3-diphenyl-1,2,4-thiadiazol-5-amine
This guide provides a comprehensive technical overview of the core spectroscopic methodologies for the structural elucidation and characterization of N,3-diphenyl-1,2,4-thiadiazol-5-amine (CAS: 17467-60-6). Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to analysis.
Heterocyclic compounds containing the 1,2,4-thiadiazole scaffold are of significant interest in medicinal and materials chemistry due to their diverse biological activities and industrial applications.[1][2] N,3-diphenyl-1,2,4-thiadiazol-5-amine, with its distinct arrangement of aromatic and amine functionalities, represents a key molecule whose purity and structural integrity must be unambiguously confirmed. Spectroscopic analysis provides the foundational data for this confirmation, enabling researchers to verify synthesis, assess purity, and understand the molecule's electronic and structural properties. This guide details the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy for the comprehensive characterization of this compound.
Molecular Structure and Spectroscopic Implications
A thorough analysis begins with an understanding of the molecule's structure. The key features of N,3-diphenyl-1,2,4-thiadiazol-5-amine (C₁₄H₁₁N₃S) that inform the spectroscopic strategy are:
-
The 1,2,4-Thiadiazole Ring: A five-membered aromatic heterocycle whose distinct electronic environment and characteristic vibrations are key identifiers.
-
Two Phenyl Rings: One attached to the C3 position and one to the exocyclic amine at the C5 position. Their protons and carbons provide a rich source of data in NMR spectroscopy.
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An Exocyclic Amine (-NH-): This secondary amine acts as a linker and its proton and adjacent carbons are important spectroscopic markers.
dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Atom nodes N1 [label="N", pos="0,1!", color="#4285F4"]; C3 [label="C", pos="1.5,0.5!", color="#202124"]; N4 [label="N", pos="1.5,-0.5!", color="#4285F4"]; C5 [label="C", pos="0,-1!", color="#202124"]; S2 [label="S", pos="-1,0!", color="#FBBC05"];
// Phenyl ring at C3 C3_Ph_C1 [label="C", pos="2.8,0.8!", color="#5F6368"]; C3_Ph_C2 [label="C", pos="3.8,0.2!", color="#5F6368"]; C3_Ph_C3 [label="C", pos="4.8,0.5!", color="#5F6368"]; C3_Ph_C4 [label="C", pos="4.8,1.5!", color="#5F6368"]; C3_Ph_C5 [label="C", pos="3.8,2.1!", color="#5F6368"]; C3_Ph_C6 [label="C", pos="2.8,1.8!", color="#5F6368"];
// Amine and Phenyl ring at C5 N_amine [label="NH", pos="-1.2,-1.8!", color="#EA4335"]; C5_Ph_C1 [label="C", pos="-2.5,-2.5!", color="#5F6368"]; C5_Ph_C2 [label="C", pos="-2.8,-3.5!", color="#5F6368"]; C5_Ph_C3 [label="C", pos="-4.0,-3.8!", color="#5F6368"]; C5_Ph_C4 [label="C", pos="-4.9,-3.1!", color="#5F6368"]; C5_Ph_C5 [label="C", pos="-4.6,-2.1!", color="#5F6368"]; C5_Ph_C6 [label="C", pos="-3.4,-1.8!", color="#5F6368"];
// Edges for thiadiazole ring N1 -- C5 [label="="]; C5 -- N4; N4 -- C3 [label="="]; C3 -- S2; S2 -- N1;
// Edges for substituents C3 -- C3_Ph_C1; C5 -- N_amine; N_amine -- C5_Ph_C1;
// Edges for phenyl rings C3_Ph_C1 -- C3_Ph_C2; C3_Ph_C2 -- C3_Ph_C3; C3_Ph_C3 -- C3_Ph_C4; C3_Ph_C4 -- C3_Ph_C5; C3_Ph_C5 -- C3_Ph_C6; C3_Ph_C6 -- C3_Ph_C1;
C5_Ph_C1 -- C5_Ph_C2; C5_Ph_C2 -- C5_Ph_C3; C5_Ph_C3 -- C5_Ph_C4; C5_Ph_C4 -- C5_Ph_C5; C5_Ph_C5 -- C5_Ph_C6; C5_Ph_C6 -- C5_Ph_C1; } Caption: Molecular structure of N,3-diphenyl-1,2,4-thiadiazol-5-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. For N,3-diphenyl-1,2,4-thiadiazol-5-amine, both ¹H and ¹³C NMR are essential for unambiguous structural assignment.[3]
Proton (¹H) NMR Spectroscopy
Expertise & Rationale: ¹H NMR provides information on the chemical environment, number, and connectivity of protons. The choice of a deuterated solvent like DMSO-d₆ is strategic; its ability to form hydrogen bonds can help in identifying the labile amine proton, which might otherwise exchange too rapidly or be too broad to observe.[4]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.5 - 11.0 | Singlet (broad) | 1H | -NH- | The amine proton is expected to be significantly downfield and broadened due to hydrogen bonding with the solvent and quadrupolar effects from the adjacent nitrogen. Its chemical shift can be concentration-dependent.[4] |
| ~7.2 - 8.2 | Multiplet | 10H | Ar-H | The 10 protons from the two phenyl rings will resonate in the aromatic region. Protons on the C3-phenyl ring may be slightly more downfield due to direct attachment to the electron-withdrawing heterocycle. Protons ortho to the amine on the C5-phenyl ring may show distinct shifts.[5] |
Experimental Protocol: ¹H NMR
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Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Rationale: ¹³C NMR maps the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is critical for identifying quaternary carbons (like those in the thiadiazole ring) and confirming the total number of unique carbon environments.[6]
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~170 - 180 | C5 (Thiadiazole) | This carbon is bonded to two nitrogen atoms and a sulfur atom (via the ring structure), leading to a significant downfield shift.[1][7] |
| ~160 - 168 | C3 (Thiadiazole) | This imine-like carbon, bonded to a nitrogen and a sulfur within the ring, is also highly deshielded.[7] |
| ~115 - 145 | Aromatic Carbons | The 12 carbons of the two phenyl rings will appear in this range. The ipso-carbons (attached to the heterocycle and the amine) will have distinct shifts compared to the others.[4] |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: Use a 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (hundreds or thousands of scans) is typically required due to the low natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8] For this molecule, key absorbances will confirm the presence of the N-H bond, aromatic C-H bonds, and the C=N and C-N bonds of the heterocyclic system.
Predicted FT-IR Data (KBr Pellet)
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| ~3250 - 3400 | N-H Stretch | Medium-Sharp | Confirms the presence of the secondary amine. The position can indicate the degree of hydrogen bonding.[9] |
| ~3000 - 3100 | Aromatic C-H Stretch | Medium | Characteristic of the sp² C-H bonds in the two phenyl rings.[4] |
| ~1580 - 1620 | C=N Stretch (Thiadiazole) | Strong | A key indicator of the thiadiazole ring system.[1][9] |
| ~1450 - 1550 | Aromatic C=C Stretch | Medium-Strong | Multiple bands are expected, confirming the presence of the aromatic rings. |
| ~1200 - 1300 | C-N Stretch | Medium-Strong | Associated with the amine and ring C-N bonds. |
| ~700 - 850 | C-S Stretch / Aromatic C-H Bend | Medium | The C-S-C vibration of the thiadiazole ring often appears in this region, along with out-of-plane bending from the substituted phenyl rings.[1] |
Experimental Protocol: FT-IR
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample (~1-2 mg) with anhydrous potassium bromide (KBr, ~100-200 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a benchtop FT-IR spectrometer.
-
Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique suitable for obtaining a clear molecular ion peak ([M+H]⁺), which is crucial for confirming the molecular formula.
Predicted Mass Spectrometry Data (ESI+)
| m/z Value | Ion | Rationale |
|---|---|---|
| 254.07 | [M+H]⁺ | The protonated molecular ion. The exact mass should be within 5 ppm of the calculated value (C₁₄H₁₂N₃S⁺) in high-resolution mass spectrometry (HRMS). |
| 177.05 | [C₈H₇N₂S]⁺ | Potential fragmentation via cleavage of the C5-N bond, losing the aniline moiety. |
| 135.04 | [C₇H₅N₂S]⁺ | A common fragment for phenyl-substituted thiadiazoles, corresponding to the phenyl-thiadiazole core. |
| 93.06 | [C₆H₇N]⁺ | Protonated aniline, resulting from cleavage of the C5-N bond. |
| 77.04 | [C₆H₅]⁺ | The phenyl cation, a common fragment from benzene-containing compounds. |
Note: Fragmentation patterns can be complex and are best confirmed by tandem MS (MS/MS) experiments.[10]
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
-
Acquisition: Infuse the sample directly or inject it via an LC system. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the base peak and the molecular ion peak [M+H]⁺. If using HRMS, calculate the elemental composition from the accurate mass measurement.
Integrated Spectroscopic Workflow
No single technique provides a complete picture. The synergy between these methods provides a self-validating system for structural confirmation.
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subgraph "cluster_0" { label = "Initial Characterization"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_1" { label = "Structural Elucidation"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_2" { label = "Data Integration & Confirmation"; style = "filled"; color = "#FCE8E6"; node [fillcolor="#FFFFFF"];
}
// Connections Sample -> FTIR [label="Identify Functional Groups"]; Sample -> UVVIS [label="Assess Electronic\nTransitions"]; Sample -> LCMS [label="Determine MW"]; Sample -> NMR;
FTIR -> FG_Confirm; UVVIS -> FG_Confirm; LCMS -> MW_Confirm;
NMR -> H1_NMR; NMR -> C13_NMR;
H1_NMR -> CH_Framework; C13_NMR -> CH_Framework;
MW_Confirm -> Final_Structure; FG_Confirm -> Final_Structure; CH_Framework -> Final_Structure; } Caption: Integrated workflow for the spectroscopic analysis of the target compound.
Conclusion
The spectroscopic characterization of N,3-diphenyl-1,2,4-thiadiazol-5-amine is a multi-faceted process that relies on the convergence of data from NMR, FT-IR, and Mass Spectrometry. The predicted data in this guide, based on established principles and analysis of related structures, provides a robust framework for researchers. By following the outlined protocols and understanding the rationale behind each technique, scientists can achieve unambiguous structural confirmation, ensuring the quality and integrity of this valuable heterocyclic compound for its intended applications in research and development.
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